molecular formula C19H18N2O B5579538 N-[3-(dimethylamino)phenyl]-1-naphthamide

N-[3-(dimethylamino)phenyl]-1-naphthamide

Cat. No.: B5579538
M. Wt: 290.4 g/mol
InChI Key: BRCRARDIUXSNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)phenyl]-1-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research applications due to its unique properties. It is a redox-active quinone that can undergo reversible reduction and oxidation reactions, making it useful for studying various biochemical and physiological processes.

Scientific Research Applications

Alzheimer's Disease Diagnosis

N-[3-(dimethylamino)phenyl]-1-naphthamide derivatives, specifically 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), have been utilized in positron emission tomography (PET) scans for diagnosing Alzheimer's disease. This compound facilitates the non-invasive monitoring of beta-amyloid plaques and neurofibrillary tangles in the brain, correlating with the severity of memory impairment (Shoghi-Jadid et al., 2002).

Tautomerism Studies

Research into the tautomeric behaviors of 1-(arylazo)-2-naphthols and their derivatives, including those with N,N-dimethylamino groups, has provided valuable insights into intramolecular proton transfer mechanisms. These studies have implications for understanding chemical stability and reactivity in various organic compounds (Olivieri et al., 1989).

Electrochemical Sensors

This compound derivatives have been explored for their potential in electrocatalytic applications, such as the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research has implications for developing sensitive electrochemical sensors for biomedical analysis (Persson, 1990).

Fluorescent Chemosensors

The compound has been used to create fluorescent chemosensors for detecting metal ions, demonstrating high sensitivity and selectivity, particularly for iron (Fe+3) ions. This application is crucial for environmental monitoring and industrial process control (Singh et al., 2014).

Photophysics and Molecular Logic

This compound derivatives have been studied for their photophysical properties, including solvatochromism and acidochromism. These properties make them suitable for implementing molecular logic switches, with applications in optical data storage and processing (Uchacz et al., 2016).

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCRARDIUXSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324822
Record name N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339230-66-9
Record name N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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